molecular formula C7H14ClNO3 B2629836 Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2260931-83-5

Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2629836
CAS No.: 2260931-83-5
M. Wt: 195.64
InChI Key: QPHHHVYXSUPLDD-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 3-(hydroxymethyl)pyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 3-(Carboxymethyl)pyrrolidine-3-carboxylate.

    Reduction: 3-(Hydroxymethyl)pyrrolidine-3-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate: The non-hydrochloride form of the compound.

    3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid: The carboxylic acid precursor.

    Pyrrolidine-3-carboxylate derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Uniqueness

Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxymethyl and ester groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(5-9)2-3-8-4-7;/h8-9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHHHVYXSUPLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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